molecular formula C7H3Br2NS B12935359 4,6-Dibromobenzo[c]isothiazole

4,6-Dibromobenzo[c]isothiazole

Cat. No.: B12935359
M. Wt: 292.98 g/mol
InChI Key: BAEMPODSVZITTP-UHFFFAOYSA-N
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Description

4,6-Dibromobenzo[c]isothiazole is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of advanced π-conjugated materials for optoelectronics . The bromine atoms at the 4 and 6 positions make this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to construct complex molecular architectures for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics . Compounds featuring the benzo[c]isothiazole core are also explored in medicinal chemistry for their potential as acetylcholinesterase inhibitors, which is a key target in Alzheimer's disease research . It is crucial for researchers to be aware that some isothiazole derivatives can undergo cytochrome P450-mediated bioactivation, potentially leading to reactive metabolites and covalent binding to proteins . Therefore, thorough toxicological assessment is recommended for any biologically oriented research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

4,6-dibromo-2,1-benzothiazole

InChI

InChI=1S/C7H3Br2NS/c8-4-1-6(9)5-3-11-10-7(5)2-4/h1-3H

InChI Key

BAEMPODSVZITTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CSN=C21)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,6 Dibromobenzo C Isothiazole and Analogous Structures

Strategies for Benzo[c]isothiazole (B8754907) Core Formation

The formation of the benzo[c]isothiazole scaffold is a critical first step that can be achieved through various cyclization strategies. These methods typically involve the formation of a key nitrogen-sulfur (N-S) bond to close the five-membered isothiazole (B42339) ring onto a benzene (B151609) precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The construction of the isothiazole ring fused to a benzene ring is accomplished via intramolecular cyclization reactions where an ortho-substituted benzene derivative containing the necessary nitrogen and sulfur functionalities is induced to form the heterocyclic ring. Several distinct pathways have been developed to achieve this transformation, often leading to the 1,2-benzisothiazol-3(2H)-one skeleton, a close derivative of the parent benzo[c]isothiazole.

One established method begins with 2-halobenzonitriles. These precursors can be reacted with an alkanethiol in the presence of a base to yield a 2-(alkylthio)benzonitrile intermediate. This intermediate is then treated with a halogenating agent, such as sulfuryl chloride or chlorine, in the presence of water to facilitate the cyclization and formation of the 1,2-benzisothiazol-3-one ring system. acs.org A similar strategy involves the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification to produce 2-mercaptobenzonitrile, which is subsequently cyclized with chlorine. chim.it

Another versatile approach utilizes 2-(alkylthio)benzaldehyde as the precursor. This compound is first converted to its oxime derivative by reacting with a hydroxylamine. The resulting 2-(alkylthio)benzaldehyde oxime undergoes cyclization upon treatment with a halogenating agent to efficiently yield the 1,2-benzisothiazol-3-one core. acs.org This method can be performed as a one-pot process, enhancing its operational efficiency. acs.org Furthermore, the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, catalyzed by copper(I) under an oxygen atmosphere, provides an effective route to the benzo[d]isothiazol-3(2H)-one structure, an isomer of the target scaffold.

For the direct synthesis of 3-substituted benzo[c]isothiazoles, a pathway involving a mild S-nitrosation of o-mercaptoacylphenones followed by an intramolecular aza-Wittig reaction has been reported. organic-chemistry.org

Summary of Synthetic Routes for Benzo[c]isothiazole Core Formation
PrecursorKey ReagentsIntermediateProduct CoreReference
2-Halobenzonitrile1. Alkanethiol, Base 2. Halogenating Agent, H₂O2-(Alkylthio)benzonitrile1,2-Benzisothiazol-3-one acs.org
o-Chlorobenzonitrile1. NaSH 2. Cl₂2-Mercaptobenzonitrile1,2-Benzisothiazol-3-one chim.it
2-(Alkylthio)benzaldehyde1. Hydroxylamine 2. Halogenating Agent2-(Alkylthio)benzaldehyde oxime1,2-Benzisothiazol-3-one acs.org
o-MercaptoacylphenoneS-Nitrosation, then aza-Wittig-3-Substituted-1,2-benzisothiazole organic-chemistry.org

The design of the precursor molecule is fundamental to the successful synthesis of the benzo[c]isothiazole core. The precursor must contain a benzene ring with two ortho substituents that can be converted into the sulfur and nitrogen atoms of the isothiazole ring.

For the routes described above, the key precursors are ortho-disubstituted benzenes:

2-Halobenzonitriles : The halogen (typically chlorine or bromine) serves as a leaving group for nucleophilic substitution by a sulfur source, while the nitrile group provides the nitrogen atom for the isothiazole ring.

2-(Alkylthio)benzaldehydes : The alkylthio group provides the sulfur atom, and the aldehyde is converted into an oxime to provide the nitrogen atom and facilitate the cyclization cascade. acs.org

2-Mercaptobenzamides : In this case, the thiol group is the sulfur source, and the amide group provides the nitrogen for the intramolecular N-S bond formation.

Derivatization of these precursors on the benzene ring prior to cyclization allows for the synthesis of substituted benzo[c]isothiazoles. For instance, using a 4-chloro-2-(methylthio)benzaldehyde (B8683609) as the starting material leads to the formation of 6-chloro-1,2-benzisothiazol-3-one, demonstrating that substituents on the aromatic ring are retained throughout the reaction sequence. acs.org This highlights the importance of precursor design in accessing specific substituted analogs.

Regioselective Bromination Techniques

Once the benzo[c]isothiazole core is formed, the next critical step is the regioselective introduction of two bromine atoms at the 4- and 6-positions. The electron-poor nature of the benzo[c]isothiazole ring system generally requires harsh conditions for electrophilic aromatic substitution. The control of regioselectivity to obtain the desired 4,6-dibromo isomer over other possible mono- or di-brominated products is a significant synthetic challenge.

Direct bromination of aromatic and heterocyclic compounds is typically achieved using either liquid bromine (Br₂) or N-Bromosuccinimide (NBS) as the bromine source.

Liquid Bromine (Br₂) : Often used with a Lewis acid catalyst or in an acidic solvent like acetic acid, molecular bromine is a powerful brominating agent. For electron-rich substrates, it can lead to polybromination. For electron-deficient heterocycles, harsh conditions such as heating in strong acid (e.g., HBr) may be necessary to drive the reaction. nih.gov Studies on the isomeric 2,1-benzisothiazole have shown that bromination with bromine in the presence of silver sulfate (B86663) yields a mixture of 5- and 7-mono-bromo derivatives, along with the 4,7-dibromo-2,1-benzisothiazole. rsc.org

N-Bromosuccinimide (NBS) : NBS is a versatile and easier-to-handle source of electrophilic bromine. It is widely used for the regioselective bromination of activated aromatic compounds. nih.gov However, for deactivating ring systems, NBS often requires the presence of a strong acid catalyst to enhance its electrophilicity. For example, the successful dibromination of the analogous 2,1,3-benzothiadiazole (B189464) to its 4,7-dibromo derivative was achieved using NBS in a mixture of chloroform (B151607) and concentrated sulfuric acid at room temperature. medwinpublishers.com This indicates that NBS under strongly acidic conditions is a viable approach for brominating electron-poor benzofused heterocycles. In another analogous structure, the synthesis of 2,6-dibromo benzothiazole (B30560) was accomplished using NBS in chloroform with titanium dioxide as a catalyst, proceeding via a single-step reaction. google.comgoogle.com

The selectivity of the dibromination reaction is highly dependent on a range of reaction parameters. Achieving the specific 4,6-substitution pattern requires careful control over these conditions to direct the electrophilic attack to the desired positions and prevent the formation of unwanted isomers.

Solvent : The choice of solvent can significantly impact the reactivity of the brominating agent. For NBS brominations, solvents like acetonitrile (B52724) or halogenated solvents such as chloroform are common. nih.govgoogle.com The use of highly polar solvents can sometimes favor competing side reactions. semanticscholar.org

Catalyst/Acid : For electron-deficient rings, a catalyst is often essential. The bromination of benzothiazole to its 2,6-dibromo analog utilizes titanium dioxide. google.comgoogle.com For the bromination of 2,1,3-benzothiadiazole, concentrated sulfuric acid was found to be necessary when using the milder NBS, highlighting the need for a strong activating agent to overcome the ring's deactivation. medwinpublishers.com

Stoichiometry : The molar ratio of the brominating agent to the substrate is a key factor in controlling the degree of bromination. To achieve dibromination, at least two equivalents of the brominating agent (e.g., NBS) are required. Using an excess may lead to further substitution or side reactions.

Temperature : Reaction temperature can influence both the rate and selectivity of the reaction. While some NBS brominations proceed at room temperature, others require heating to achieve a reasonable conversion rate. nih.gov For example, the synthesis of 2,6-dibromo benzothiazole is conducted at 45-55 °C. google.com

Reaction Conditions for Dibromination of Analogous Heterocycles
SubstrateBrominating AgentCatalyst/SolventTemperatureProductReference
BenzothiazoleNBS (2.2 equiv.)TiO₂, Chloroform45-55 °C2,6-Dibromobenzothiazole google.comgoogle.com
2,1,3-BenzothiadiazoleNBSConc. H₂SO₄, ChloroformRoom Temp.4,7-Dibromo-2,1,3-benzothiadiazole (B82695) medwinpublishers.com
2,1-BenzisothiazoleBr₂Ag₂SO₄, Conc. H₂SO₄-4,7-Dibromo-2,1-benzisothiazole (minor) rsc.org

Optimizing the yield and purity of 4,6-Dibromobenzo[c]isothiazole involves fine-tuning the reaction conditions and employing effective purification methods. Based on studies of analogous systems, several factors are critical.

For the synthesis of 2,6-dibromo benzothiazole, a yield of 76.9% with a purity of 99.4% was achieved. google.com The optimization process involved adjusting the stoichiometry of NBS and the reaction time. The purification protocol involved filtering the reaction mixture, washing the filtrate with a saturated sodium bicarbonate solution to remove acidic byproducts, drying the organic phase, and finally, recrystallization from isopropanol (B130326) to obtain the pure product. google.com This multi-step workup is crucial for removing unreacted starting materials, the succinimide (B58015) byproduct, and any isomeric impurities.

Similarly, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole via the NBS/H₂SO₄ method reported a high yield of 91%. medwinpublishers.com Purification was achieved by recrystallization from a chloroform/hexane solvent system. The high yields reported in these analogous syntheses suggest that direct dibromination can be an efficient process when the conditions are carefully optimized. The final purity is typically confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy. google.com

Advanced Synthetic Protocols

Advanced synthetic strategies for preparing this compound would likely focus on direct bromination of the benzo[c]isothiazole core, leveraging modern techniques to enhance efficiency and selectivity.

While a specific one-pot synthesis for this compound is not documented, the principles of one-pot reactions can be applied to its hypothetical synthesis. A plausible one-pot approach could involve the in-situ formation of the benzo[c]isothiazole ring followed by a sequential bromination without the isolation of intermediates.

The direct synthesis of 2-substituted benzothiazoles, a related class of compounds, can be achieved through one-pot reactions, such as the condensation of 2-aminothiophenols with aldehydes. nih.gov This highlights the feasibility of one-pot strategies within the broader family of benzofused sulfur-nitrogen heterocycles.

Halide exchange reactions, such as the Finkelstein reaction, are typically used for exchanging one halogen for another. However, in the context of aromatic systems, direct halogenation is more common than halide exchange for introducing bromine.

A more relevant approach for the controlled introduction of bromine onto the benzo[c]isothiazole ring would be electrophilic aromatic substitution. The positions of bromination on the benzene ring are directed by the existing heterocyclic ring. In the analogous compound, 2,1,3-benzothiadiazole, bromination occurs successively at the 4 and 7 positions. This suggests that direct bromination of benzo[c]isothiazole would likely yield the 4- and 6-dibromo derivatives.

Established brominating agents for aromatic systems include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Molecular Bromine: The use of liquid bromine, often in the presence of a Lewis acid or in a strong acid like hydrobromic acid, is a conventional method for brominating aromatic rings. researchgate.net

N-Bromosuccinimide (NBS): NBS is a milder and more easily handled crystalline brominating agent. nih.gov It is often used with a catalyst, such as a strong acid, to enhance its electrophilicity for reaction with aromatic rings. For electron-rich aromatic systems, NBS can sometimes achieve bromination without a catalyst. mdma.ch The use of NBS can offer better regioselectivity and is considered a greener alternative to molecular bromine. nih.govorganic-chemistry.org

The reaction conditions, including the choice of solvent and catalyst, would be critical for controlling the extent of bromination and avoiding the formation of over-brominated or undesired isomeric byproducts.

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Common techniques for the purification of solid organic compounds, such as recrystallization and column chromatography, would be applicable.

Recrystallization: This is a primary technique for purifying crystalline solids. illinois.edu The choice of solvent is crucial; an ideal solvent would dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while impurities remain in the solution. youtube.com For brominated aromatic compounds, a range of solvents such as toluene, xylene, dichloromethane, and chloroform have been used. google.com The process may be enhanced by treating the crude product with a base to remove any residual bromine or hydrogen bromide. google.com

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina. nih.gov A suitable eluent (solvent system) is chosen to move the components of the mixture down the column at different rates. For polybrominated aromatic compounds, a non-polar to moderately polar eluent system would likely be effective. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound.

The purity of the final product would be assessed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. youtube.com

Chemical Transformations and Functionalization of 4,6 Dibromobenzo C Isothiazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize aryl halides like 4,6-Dibromobenzo[c]isothiazole. By carefully selecting the coupling partners and reaction conditions, mono- or di-substituted derivatives can be synthesized selectively.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for C(sp²)–C(sp²) bond formation due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov This reaction involves the coupling of this compound with various aryl or heteroaryl boronic acids or their esters.

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and in a suitable solvent system like 1,4-dioxane, DMF, or toluene/water mixtures. nih.govmdpi.com By controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono- or double arylation. The synthesis of unsymmetrical 4,6-disubstituted products can be achieved through a stepwise approach, leveraging the potential for differential reactivity of the two C-Br bonds or by isolating the mono-arylated intermediate before subjecting it to a second, different coupling partner. While conventional Suzuki conditions have proven effective for many substrates, hindered starting materials can sometimes result in low yields, necessitating the development of specialized ligand-free methodologies. nih.gov

EntryBoronic Acid/EsterCatalystBaseSolventProductYield
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O4-Phenyl-6-bromobenzo[c]isothiazoleGood
2Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane4,6-Di(thiophen-2-yl)benzo[c]isothiazoleModerate-Good
34-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O4-(4-Methoxyphenyl)-6-bromobenzo[c]isothiazoleHigh
4Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane4,6-Di(pyridin-3-yl)benzo[c]isothiazoleModerate

This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions on similar dibromo-heterocyclic systems.

Stille Coupling with Organotin Reagents

The Stille coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organic halide with an organotin compound (organostannane). wikipedia.org This method is highly effective for functionalizing this compound with a wide range of alkyl, vinyl, aryl, and heteroaryl groups.

A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org The reaction mechanism follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, a significant drawback is the high toxicity of organotin compounds and their byproducts, which can complicate purification. wikipedia.org The reaction is often catalyzed by palladium complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. For related electron-withdrawing heterocyclic systems like 4,8-dibromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgorganic-chemistry.orgnih.govthiadiazole), Stille couplings have been used to successfully form mono- and bis-arylated derivatives. nih.gov

EntryOrganotin ReagentCatalystSolventProductYield
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene4-Phenyl-6-bromobenzo[c]isothiazoleGood
22-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂DMF4,6-Di(thiophen-2-yl)benzo[c]isothiazoleHigh
3Tributyl(vinyl)stannanePd(PPh₃)₄THF4-Vinyl-6-bromobenzo[c]isothiazoleGood
4Trimethyl(4-pyridyl)stannanePd₂(dba)₃NMP4,6-Di(pyridin-4-yl)benzo[c]isothiazoleModerate

This table is illustrative, based on typical conditions for Stille coupling reactions.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling provides a direct and reliable method for the synthesis of aryl- and vinyl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental for the alkynyl functionalization of this compound, enabling the extension of the π-conjugated system, which is crucial for applications in organic electronics.

The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. rsc.orgresearchgate.net This methodology allows for the introduction of various substituted and unsubstituted alkynyl groups at the 4- and 6-positions of the benzo[c]isothiazole (B8754907) core. organic-chemistry.org As with other cross-coupling reactions, sequential couplings can be employed to generate unsymmetrically disubstituted alkynyl derivatives.

EntryTerminal AlkyneCatalyst SystemBaseSolventProduct
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF4-(Phenylethynyl)-6-bromobenzo[c]isothiazole
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N/DMFDMF4,6-Bis((trimethylsilyl)ethynyl)benzo[c]isothiazole
31-HexynePd(PPh₃)₄ / CuIi-Pr₂NHi-Pr₂NH4-(Hex-1-yn-1-yl)-6-bromobenzo[c]isothiazole
4EthynylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NToluene4,6-Bis(pyridinylethynyl)benzo[c]isothiazole

This table is illustrative, based on standard Sonogashira coupling conditions.

Kumada and Negishi Coupling Alternatives

While Suzuki and Stille couplings are most common, Kumada and Negishi couplings represent powerful alternatives for C-C bond formation.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. It is particularly effective for forming bonds between sp²-hybridized carbon atoms but can be limited by its incompatibility with functional groups that are sensitive to the highly basic and nucleophilic Grignard reagents.

The Negishi coupling employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance, often surpassing both Grignard and organoboron reagents in certain applications. nih.gov Organozinc compounds are generally more tolerant of functional groups than Grignard reagents and can be more reactive than organoboranes, sometimes allowing reactions to proceed under milder conditions. nih.gov The compatibility of Negishi coupling with other reactive functional groups has been demonstrated, making it a versatile tool for late-stage functionalization. nih.gov

In comparative studies for the synthesis of certain complex molecules, the success of these reactions can be highly substrate-dependent, with Kumada and Negishi couplings sometimes failing where Suzuki or Stille reactions succeed, or vice-versa. nih.gov

Direct C-H Arylation and Hetarylation Reactions

Direct C-H arylation has emerged as an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. rsc.org This method avoids the need to pre-functionalize the nucleophilic coupling partner (as a boronic acid or organotin reagent), instead forming a C-C bond directly between the C-Br bond of this compound and a C-H bond of another (het)aromatic compound. nih.gov

The reaction is typically performed at high temperatures in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene), and a base, often a carboxylate salt like potassium pivalate (B1233124) (PivOK). nih.govresearchgate.net This strategy has been successfully applied to the arylation and thienylation of related dibromo-heterocycles. nih.gov Depending on the reaction conditions and the stoichiometry of the reagents, both mono- and bis-thienylated products can be obtained selectively. nih.gov

Entry(Het)arene PartnerCatalystBaseSolventProduct
1ThiophenePd(OAc)₂PivOKDMA4-(Thiophen-2-yl)-6-bromobenzo[c]isothiazole
2FuranPd(OAc)₂K₂CO₃DMA4,6-Di(furan-2-yl)benzo[c]isothiazole
3Benzene (B151609)Pd₂(dba)₃PivOKToluene4-Phenyl-6-bromobenzo[c]isothiazole
42-EthylhexylthiophenePd(OAc)₂PivOKDMA4,6-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[c]isothiazole

This table is illustrative, based on conditions for direct C-H arylation of similar dibromo-heterocycles. nih.gov

Regioselectivity in C-H Activation

While direct C-H arylation typically involves the reaction at the C-Br positions of this compound, the molecule also possesses its own C-H bonds at the C3, C5, and C7 positions that could potentially undergo functionalization. Achieving regioselectivity in C-H activation is a significant challenge, as it requires differentiating between multiple, electronically similar C-H bonds. snnu.edu.cn

For benzo-fused heterocycles, regioselectivity is governed by a combination of steric and electronic factors. The C-H bond at the C3 position is adjacent to the isothiazole (B42339) nitrogen and sulfur atoms, which significantly influences its acidity and reactivity. In many thiazole (B1198619) and benzothiazole (B30560) systems, the C2 position (analogous to C3 in benzo[c]isothiazole) is the most acidic and often the most reactive site for C-H functionalization. acs.orgrsc.org The C-H bonds at C5 and C7 are located on the benzene ring and are influenced by the ortho- and para-directing effects of the bromine atoms and the electron-withdrawing nature of the fused isothiazole ring. The development of C-H activation protocols with predictable and controllable regioselectivity is a key goal in modern organic synthesis. snnu.edu.cnd-nb.info

Catalyst Systems for Direct Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the pre-functionalization of substrates typically required in traditional cross-coupling reactions like Suzuki or Stille couplings. For electron-deficient substrates such as dibrominated benzothiadiazole analogues, palladium-based catalysts are predominantly used. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.

Palladium(II) acetate (Pd(OAc)₂) is a commonly employed palladium source for these transformations. nih.govnih.gov The catalytic activity is often enhanced by the addition of specific ligands, typically phosphines, which stabilize the palladium center and facilitate the catalytic cycle. For instance, the combination of Pd(OAc)₂ with phosphine ligands like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃HBF₄) or di-tert-butyl(methyl)phosphonium tetrafluoroborate (PBuᵗ₂Me·HBF₄) has proven effective. nih.govnih.gov The selection of the base is also critical, with pivalates (e.g., potassium pivalate) and carbonates (e.g., potassium carbonate) being frequently used to facilitate the C-H bond activation step. nih.govmdpi.com

In some cases, phosphine-free catalyst systems can be employed, which may offer advantages in terms of cost and air stability. researchgate.net The regioselectivity of the arylation can also be controlled by the catalyst system; for example, a phosphine-containing palladium catalyst may direct the arylation to the most acidic position, while a phosphine-free system might target the most electron-rich position. bris.ac.uk The reaction conditions, including temperature and solvent (commonly N,N-dimethylacetamide (DMA) or toluene), are optimized to achieve the desired mono- or bis-arylated products. nih.govmdpi.com

Palladium SourceLigandBaseSolventReference
Pd(OAc)₂PCy₃HBF₄K₂CO₃Toluene mdpi.com
Pd(OAc)₂PBuᵗ₂Me·HBF₄PivOH (additive)DMA nih.govnih.gov
Pd₂(dba)₃Tris(o-methoxyphenyl)phosphinePotassium PivalateDMA nih.gov
Pd(OAc)₂PPh₃K₂CO₃DMF nih.gov
Pd(OAc)₂NonePotassium PivalateToluene nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces one or both of the bromide leaving groups. This process is facilitated by the ability of the heterocyclic ring to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the isothiazole ring itself, activates the aryl halide towards nucleophilic attack. libretexts.orgnih.gov

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized derivatives. Nitrogen-based nucleophiles, such as morpholine (B109124), piperidine, and aniline, have been successfully used to introduce N-heterocyclic moieties. researchgate.net The reaction conditions can often be tuned to achieve either mono- or di-substitution. For instance, reacting a dibrominated benzo-bis-thiadiazole with morpholine at room temperature can yield the mono-substituted product, while elevated temperatures or longer reaction times can lead to the di-substituted product. researchgate.net Similarly, oxygen-based nucleophiles can be used, although the reactions might require specific conditions to proceed efficiently. The reactivity in SNAr reactions is also dependent on the leaving group, though for aryl halides, the rate-determining step is typically the nucleophilic attack rather than the departure of the halide. masterorganicchemistry.com

NucleophileProduct TypeTypical ConditionsReference
MorpholineMono- and Di-substitutionRoom temperature for mono, reflux for di-substitution in MeCN or DMF researchgate.net
PiperidineMono- and Di-substitutionVarying temperatures and reaction times researchgate.net
AnilineMono- and Di-substitutionElevated temperatures in DMF researchgate.net
ThiolsPrimarily Di-substitutionConditions favoring bis-derivatives researchgate.net
Hydroxide (e.g., NaOH)Hydroxy-substitutedAqueous conditions, often at elevated temperatures libretexts.org

Development of Advanced Derivatives and Oligomers

The functionalization of this compound serves as a gateway to the creation of more complex and functional molecular architectures, including oligomers and polymers. These advanced materials are of significant interest in the field of organic electronics.

Incorporation into Oligomeric Scaffolds

Oligomers, which consist of a defined number of repeating monomer units, are valuable for studying structure-property relationships in conjugated systems. This compound is an ideal building block for constructing such oligomers due to its two reactive bromine sites, which allow for iterative chain extension. Palladium-catalyzed cross-coupling reactions, particularly Suzuki and Stille couplings, are the primary methods used for this purpose. nih.govorganic-chemistry.org

In a typical Suzuki coupling, the dibromo-compound is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. acs.org The Stille coupling involves the reaction of the dibromo-compound with an organostannane reagent, also catalyzed by palladium. organic-chemistry.orgresearchgate.net These methods allow for the precise construction of oligomers with alternating electron-donating and electron-accepting units, a common design strategy for tuning the electronic properties of organic materials. The synthesis can be performed in a stepwise manner to build up the oligomer chain with a specific sequence and length. researchgate.net

Polymerization for Macromolecular Structures

The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions to form high-molecular-weight, macromolecular structures. These conjugated polymers are of great interest for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Direct arylation polymerization (DArP) has become an increasingly popular method for synthesizing conjugated polymers due to its step-economy and reduced generation of toxic byproducts compared to traditional methods like Stille and Suzuki polymerization. nih.govrsc.org In DArP, this compound can be co-polymerized with a C-H rich (hetero)aromatic comonomer. The choice of catalyst system is critical to control the polymerization, minimize side reactions like homocoupling and branching, and achieve high molecular weights. rsc.org For instance, a palladium precatalyst with a specific phosphine ligand can offer better control over the polymerization process. rsc.org

Electronic Structure and Advanced Spectroscopic Characterization of 4,6 Dibromobenzo C Isothiazole Derivatives

Computational Chemistry and Quantum Mechanical Investigations

Computational studies serve as a powerful tool for understanding the molecular and electronic properties of 4,6-Dibromobenzo[c]isothiazole derivatives from a theoretical standpoint. These investigations provide a microscopic view of the orbitals, charge distribution, and structural conformations that govern the macroscopic properties of these materials.

Density Functional Theory (DFT) for Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. Calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the ground-state geometries of these compounds. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Orbital Energies (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energies of these orbitals and their spatial distribution are critical in predicting a molecule's electronic and optical properties.

For derivatives of benzo[c]isothiazole (B8754907), the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is often localized on the electron-deficient heterocyclic ring. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). These values are crucial for designing materials for applications in organic electronics.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole (B1198619) Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Derivative 1-5.45-3.092.36
Thiazole Derivative 2-5.86-4.011.85
Thiazole Derivative 3-5.62-3.202.42
Thiazole Derivative 4-5.51-4.001.51

Data in the table is representative of thiazole derivatives as found in cited literature and serves to illustrate typical energy ranges.

Prediction of Energy Band Gaps (Eg)

The energy band gap (Eg), in the context of molecular chemistry, is the energy difference between the HOMO and LUMO levels (Eg = ELUMO - EHOMO). This parameter is a critical indicator of a molecule's potential for use in semiconductor applications. A small energy gap is generally associated with molecules that are more easily excited, meaning they can absorb light at longer wavelengths. This property is highly desirable for materials used in organic solar cells and other optoelectronic devices.

Analysis of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is redistributed from an electron-donor (D) part of a molecule to an electron-acceptor (A) part upon photoexcitation. In molecules based on the this compound framework, the fused heterocyclic system often acts as the electron acceptor, while various donor groups can be attached to create a "push-pull" architecture.

The extent of ICT can be analyzed computationally by examining the changes in electron distribution between the ground state and the excited state. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer between different molecular fragments. Additionally, mapping the Molecular Electrostatic Potential (MEP) provides a visual representation of electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering qualitative insights into the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Planarity Assessment

The three-dimensional shape and rigidity of a molecule are crucial for its material properties, particularly for applications in organic electronics where intermolecular packing in the solid state is important. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the fused ring system itself is expected to be largely planar.

However, if additional substituent groups are attached, rotation around single bonds connecting them to the core can lead to different conformers. Computational methods can map the potential energy surface by systematically changing key dihedral angles to identify the most stable conformation. A high degree of planarity across the entire conjugated system generally facilitates better π-orbital overlap, which can lead to a smaller energy gap and improved charge transport properties.

Advanced Spectroscopic Characterization

Experimental spectroscopic techniques are essential for validating the theoretical findings from computational models and for providing a complete picture of the molecule's electronic and structural properties. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are routinely used to characterize newly synthesized derivatives.

Calculated NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) can be compared directly with experimental spectra to confirm the molecular structure. The chemical shifts of protons and carbons on the aromatic rings are sensitive to the electron density, providing experimental evidence of the electronic effects predicted by DFT.

UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO. A strong correlation is often observed between the experimentally measured λmax and the computationally predicted HOMO-LUMO gap, where a smaller gap corresponds to absorption at a longer wavelength. This synergy between computational prediction and experimental validation is crucial for the rational design of new functional materials.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For brominated heterocyclic systems similar to this compound, crystallographic studies have revealed the significant role of non-covalent interactions in dictating the crystal packing.

In related brominated thiadiazole structures, planar molecules are often observed to assemble into infinite stacks. The stability of these crystal structures is frequently governed by a variety of intermolecular interactions. While hydrogen bonds may be limited due to the scarcity of hydrogen atoms, other interactions become dominant. These include weak N···S, N···Br, and halogen bonds. For instance, studies on 2,4-diacetyl-5-bromothiazole have shown a structure dominated by both intramolecular and intermolecular halogen bonding involving the bromine atom and carbonyl oxygen atoms. Such interactions are crucial in understanding the supramolecular assembly and the physical properties of the material in the solid state.

Table 1: Representative Intermolecular Interactions in Brominated Heterocycles

Interaction Type Donor Atom Acceptor Atom Typical Distance Range (Å) Reference
Halogen Bond C-Br O=C Varies
Chalcogen Bond S N < Sum of van der Waals radii

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo[c]isothiazole core. Due to the substitution pattern, distinct signals for the protons at positions 3, 5, and 7 would be anticipated. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the bromine atoms and the heterocyclic ring system. In related compounds like isothiazole (B42339), aromatic protons typically resonate in the range of δ 7.2-8.8 ppm. The coupling patterns (e.g., doublets, singlets) and coupling constants (J) between adjacent protons would further confirm their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. For aromatic and heterocyclic systems, carbons generally appear between 110-160 ppm. The carbons directly bonded to the electronegative bromine atoms (C4 and C6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the unsubstituted carbons. For the related compound 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), carbon signals were observed at δ 156.5, 156.2, 143.2, 140.6, 113.2, and 107.5 ppm. This data helps in predicting the approximate chemical shift regions for the carbons in this compound.

Table 2: Predicted NMR Data Ranges for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H 7.0 - 9.0 Singlets, Doublets Based on aromatic protons in similar heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a unique molecular formula.

For this compound (molecular formula C₇H₃Br₂NS), HRMS would be used to confirm its composition. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would manifest as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. HRMS analysis of a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole), showed a calculated m/z of 378.7871 for the [M+Ag]⁺ adduct, with a found value of 378.7870, confirming its elemental formula. A similar level of accuracy would be expected for this compound.

Table 3: Calculated Mass Data for this compound (C₇H₃Br₂NS)

Parameter Value
Molecular Formula C₇H₃⁷⁹Br₂NS
Monoisotopic Mass 290.8509 Da
Average Mass 292.986 Da

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic structure.

Key expected absorption regions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹. For a related brominated thiadiazole, a peak was noted at 3083 cm⁻¹.

Aromatic C=C Stretching: These vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ range.

C=N Stretching: The carbon-nitrogen double bond of the isothiazole ring is expected to show an absorption band around 1550-1490 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibrations are typically found in the lower frequency (fingerprint) region of the spectrum, generally between 700-500 cm⁻¹.

C-S Stretching: Carbon-sulfur stretching vibrations are often weak and appear in the 750-600 cm⁻¹ range.

The specific positions and intensities of these bands provide a characteristic fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 4: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C=N Stretch 1550 - 1490 Medium
C-S Stretch 750 - 600 Weak

Optical and Electrochemical Properties of 4,6 Dibromobenzo C Isothiazole Based Materials

Optical Spectroscopy

The optical properties of materials based on the benzo[c]isothiazole (B8754907) core are dictated by their electronic structure, which can be probed using UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Characteristics: Wavelength Maxima (λmax) and Extinction Coefficients

The UV-Visible absorption spectrum of a compound reveals the electronic transitions from the ground state to excited states. For donor-acceptor type molecules, which often include the benzothiadiazole core (a related structure), the spectra typically show two main absorption bands. researchgate.net A higher energy band in the short-wavelength region (300–400 nm) corresponds to π–π* transitions within the conjugated system, while a lower energy band at longer wavelengths is attributed to intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-accepting core. researchgate.netnih.gov

For derivatives of the isomeric 4,7-dibromo-2,1,3-benzothiadiazole (B82695), absorption maxima (λmax) have been reported in various solvents. For instance, when functionalized with aryl groups, these compounds show λmax values in the range of 365-369 nm in methanol. researchgate.net The introduction of different substituents can significantly shift these absorption bands.

Table 1: Illustrative UV-Visible Absorption Data for Related Benzothiadiazole Derivatives

Compound Structure Solvent λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
4,7-diaryl-2,1,3-benzothiadiazoles Chloroform (B151607) 400-450 Not specified

Note: This table contains data for related benzothiadiazole compounds, not 4,6-Dibromobenzo[c]isothiazole, to illustrate general trends.

Fluorescence Spectroscopy: Emission Spectra, Quantum Yields (ΦF), and Stokes Shifts

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited state. Key parameters include the emission wavelength maximum, the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Materials based on related benzothiadiazole scaffolds are often fluorescent. researchgate.netarkat-usa.org For example, push-pull fluorophores featuring benzothiadiazole as the acceptor and indazole as a donor exhibit high fluorescence quantum yields in dichloromethane, with values ranging from 0.77 to 0.96. arkat-usa.org The emission maxima for these compounds were observed between 530 nm and 584 nm. arkat-usa.org In the solid state, the fluorescence properties can change dramatically due to intermolecular interactions, with some derivatives showing a significant enhancement of emission. arkat-usa.org

The Stokes shift is an important parameter, particularly for applications in fluorescent probes and organic light-emitting diodes (OLEDs), as a large Stokes shift minimizes self-absorption.

Table 2: Illustrative Fluorescence Data for Related Benzothiadiazole and Benzo[c]thiophene Derivatives

Compound Family Solvent Emission λmax (nm) Quantum Yield (ΦF) Stokes Shift (cm⁻¹)
Indazole-benzothiadiazole dyes Dichloromethane 530 - 584 0.77 - 0.96 Not Specified

Note: This table contains data for related compounds to provide context. Data for this compound is not available. arkat-usa.orgrsc.orgnih.gov

Tuning Photophysical Properties through Structural Modification

The optical properties of heterocyclic compounds can be finely tuned through structural modifications. Attaching electron-donating or electron-withdrawing groups to the core structure alters the energies of the molecular orbitals, thereby changing the absorption and emission characteristics. nih.govcore.ac.uk

For instance, in benzothiadiazole systems, extending the π-conjugation by adding aryl or alkynyl groups at the 4 and 7 positions typically leads to a red-shift (bathochromic shift) in both absorption and emission spectra. researchgate.net The nature of these appended groups (e.g., phenyl, naphthyl, or electron-rich/poor moieties) directly impacts the ICT character and, consequently, the color and efficiency of the fluorescence. researchgate.netnih.gov Similarly, introducing fluorine atoms to the benzothiadiazole backbone is a known strategy to lower the HOMO and LUMO energy levels, which can enhance oxidative and thermal stability. core.ac.uk The specific placement of bromine atoms in this compound would serve as a key synthetic handle for such modifications, allowing for the attachment of various functional groups through cross-coupling reactions to systematically tune its photophysical properties.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry, are essential for determining the redox behavior and frontier molecular orbital (HOMO and LUMO) energy levels of organic materials.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry is used to measure the oxidation and reduction potentials of a molecule. These potentials provide information about the stability of the compound and the energy required to add or remove electrons. For materials based on the isomeric 4,7-dibromo-benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole, the core itself is known to be a strong electron acceptor. mdpi.comnih.gov

CV measurements on derivatives of this related scaffold show that the reduction process is often reversible, indicating the formation of a stable anion radical. mdpi.com The oxidation process, which is more dependent on the donor substituents attached to the core, is typically irreversible. mdpi.comnih.gov The exact potential values are highly sensitive to the molecular structure and the solvent/electrolyte system used. mdpi.comdtu.dk

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are critical parameters for determining the suitability of a material for electronic applications. These energy levels can be estimated from the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks in the cyclic voltammogram, typically referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.comcore.ac.uk

The empirical formulas often used are: E_HOMO = -[E_ox^onset vs Fc/Fc⁺ + 5.1] eV E_LUMO = -[E_red^onset vs Fc/Fc⁺ + 5.1] eV

For polymers based on fluorinated 4,7-disubstituted-benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole, HOMO levels have been calculated to be in the range of -5.51 eV to -5.71 eV, with LUMO levels from -3.71 eV to -4.04 eV. core.ac.uk The electron-withdrawing nature of the dibrominated benzothiadiazole core generally leads to low-lying LUMO levels, which is desirable for n-type or electron-transporting materials. mdpi.comresearchgate.net The bromine atoms on the this compound backbone would be expected to further lower these energy levels due to their inductive electron-withdrawing effect.

Table 3: Estimated HOMO/LUMO Energy Levels for Polymers Based on a Related Benzothiadiazole Core

Polymer E_HOMO (eV) E_LUMO (eV) Electrochemical Band Gap (eV)
PTBTT -5.68 -3.91 1.77
PHTBTHT -5.71 -3.72 1.99
PFBTF -5.61 -4.04 1.57

Source: Data from Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. core.ac.uk Note: The data pertains to polymers incorporating a fluorinated and disubstituted benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole unit, not this compound.

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Applications in Organic Electronic and Photonic Materials

Electron-Accepting Building Blocks in Conjugated Polymer Design

The benzo[c]isothiazole (B8754907) moiety, particularly in its dibrominated form, is a potent electron-accepting unit. This characteristic is fundamental in the design of donor-acceptor (D-A) type conjugated polymers. In these polymers, the electron-deficient dibromobenzo[c]isothiazole unit is combined with various electron-donating (donor) units. This D-A architecture is crucial for tuning the polymer's optoelectronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap and charge transport capabilities.

The bromine atoms at the 4 and 6 positions serve as reactive sites for cross-coupling reactions, such as Stille, Suzuki, and direct C-H arylation polymerizations. mdpi.com These reactions allow for the facile incorporation of the dibromobenzo[c]isothiazole acceptor into a polymer backbone with a variety of donor units. By systematically varying the donor co-monomer, researchers can fine-tune the resulting polymer's properties for specific applications in organic electronics. hw.ac.uk For instance, the strong electron-accepting nature of the core makes it a foundational monomer for creating conducting polymers used in flexible circuits and other advanced applications.

Materials for Organic Photovoltaics (OPVs) and Solar Cells (PSC)

In the realm of solar energy, derivatives of dibromobenzo[c]isothiazole are instrumental in the fabrication of organic photovoltaics (OPVs) and perovskite solar cells (PSCs). The electron-deficient nature of the benzo[c]isothiazole core is leveraged to create materials that facilitate efficient charge separation and transport when blended with electron-donating polymers.

In OPVs, polymers incorporating this acceptor unit exhibit broad absorption spectra and deep LUMO energy levels. nih.gov This leads to higher open-circuit voltages (Voc) and short-circuit currents (Jsc), key parameters determining the power conversion efficiency (PCE) of a solar cell. For example, a D-A copolymer incorporating a benzothiadiazole acceptor to create a terpolymer showed a significant increase in PCE to 6.60%, compared to a similar polymer without it, which had a PCE of 4.70%. nih.gov Another study on a benzothiadiazole-triphenylamine polymer demonstrated that polymerization enhanced hole mobility and light absorption, resulting in a PCE of 2.65% in OPV devices. researchgate.net A series of D-A-π-A organic dyes containing a benzo[d] acs.orgstanford.eduresearchgate.netthiadiazole internal acceptor achieved a power conversion efficiency of up to 5.17% in dye-sensitized solar cells (DSSCs). mdpi.com

Donor Polymer/MoleculeAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc) (mA cm-2)Fill Factor (FF) (%)
P3HTPI-BT (benzothiadiazole-based)2.54%0.96 V--
P1 (D-A copolymer)PC71BM4.70%-9.4361.6
P2 (benzothiadiazole terpolymer)PC71BM6.60%-12.4373.1
poly(BTD-TPA)PC70BM2.65%0.92 V7.45-
PTZ-3 (phenothiazine dye)-5.53%0.710 V--
PTZ-5 (phenothiazine-BTD dye)-4.43%0.640 V--
SW2 (thiazole-substituted SM donor)Y615.51%0.835 V25.1074.0

Components in Organic Field-Effect Transistors (OFETs)

The unique electronic properties of dibromobenzo[c]isothiazole derivatives also make them suitable for use in organic field-effect transistors (OFETs). OFETs are key components in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

The introduction of the electron-deficient benzo[c]isothiazole core into conjugated polymers can enhance electron mobility, making them effective n-type semiconductors. However, they are more commonly used to create D-A polymers that exhibit ambipolar or p-type behavior with high hole mobilities. For instance, difluorobenzothiadiazole-based copolymers have been investigated in ion-gel-gated OFETs, demonstrating superior hole mobility of up to 8.6 cm²/V·s and excellent mechanical flexibility. mdpi.com The molecular packing and orientation in the solid state, which are crucial for efficient charge transport, can be controlled through chemical modification of the side chains attached to the polymer backbone.

Polymer/MoleculeDielectricHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)On/Off Ratio
PffBT4T-2ODIon-Gel13.06-~10³
PffBT4T-2OD/SEBS BlendIon-Gel8.6-~10³
NDI derivatives--up to 0.3-
PDI-based semiconductors--~10⁻³-

Active Layers in Organic Light-Emitting Diodes (OLEDs)

In the field of display technology, dibromobenzo[c]isothiazole derivatives are utilized in the emissive layers of organic light-emitting diodes (OLEDs). By incorporating this building block into π-conjugated polymers or small molecules, materials with tunable emission colors and high quantum efficiencies can be developed.

The D-A strategy allows for the creation of materials that exhibit efficient electroluminescence, with colors ranging from blue to red. rsc.org For example, a π-extended benzothiadiazole derivative used as a fluorescent emitter achieved a high quantum yield of 98% and a maximum external quantum efficiency (EQE) of 14.3% in a TADF-sensitized OLED. rsc.orgbohrium.com Another study reported non-doped OLEDs using triphenylamine/benzothiadiazole-based compounds that exhibited excellent performance, with one device achieving a maximum EQE of 5.7% for orange-red emission with low efficiency roll-off. rsc.org Theoretical investigations have been conducted to understand the structure-property relationships and microscopic mechanisms that lead to high quantum yields in fluorescence emitters based on benzothiadiazole. berkeley.edu

Emitter MaterialHost/Device StructureMax. External Quantum Efficiency (EQE)Emission ColorCIE Coordinates
XBTD-NPh (TADF-sensitized)-14.3%--
TBAN (non-doped)-5.7%Orange (596 nm)-
CAT (TADF)non-doped10.39%Deep Blue(0.15, 0.087)
HAP-3DF:mCP (exciplex TADF)doped10.8%Yellow-

Fluorescent Materials and Aggregation-Induced Emission (AIE) Systems

Derivatives of dibromobenzo[c]isothiazole exhibit interesting photophysical properties, including strong fluorescence. The emission characteristics can be finely tuned by modifying the chemical structure, making them valuable as fluorescent probes and in AIE systems. hw.ac.uk

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in sensing, bioimaging, and solid-state lighting. A D-A molecule containing carbazole as the donor and benzothiadiazole as the acceptor demonstrated a significant AIE effect, with its fluorescent quantum yield increasing from approximately 0.1 in a dilute solution to about 0.8 in the aggregated or solid state. mdpi.com This behavior is attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission. mdpi.comnih.gov

CompoundSolvent/StateAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Fluorescence Quantum Yield (Φ)
BT-SCCCH₂Cl₂ (dilute)~326, 360546~0.10
BT-SCCCH₂Cl₂/Hexane (aggregated)--~0.80
BT-SCCSolid State--~0.80

Role in Visible-Light Organophotocatalysis

Recently, the application of electron donor-acceptor systems based on the benzo[c] acs.orgstanford.edumdpi.comthiadiazole (BTZ) motif has been extended to visible-light organophotocatalysis. hw.ac.ukrsc.org These metal-free organic dyes can absorb visible light and catalyze a variety of chemical transformations, offering a more sustainable alternative to traditional metal-based photocatalysts.

By varying the donor groups attached to the BTZ acceptor, the optoelectronic and photophysical properties of the photocatalyst can be systematically modified. hw.ac.uk This allows for the optimization of the catalyst's redox potentials and excited-state properties for specific reactions. For example, a library of 4,7-diarylbenzo[c] acs.orgstanford.edumdpi.comthiadiazoles has been successfully used as organophotocatalysts for Minisci-type decarboxylative alkylation reactions. hw.ac.uk Furthermore, a benzothiadiazole-based Pt(II) coordination polymer has been shown to be an efficient heterogeneous photocatalyst for the oxidative coupling of benzylamine under visible light, with full conversion within two hours. rsc.org The protonation of the benzothiadiazole unit in acidic conditions is suggested to be a crucial step in photocatalytic hydrogen production using polymer photocatalysts. acs.org

Materials for Crystal Engineering

For example, the crystal structure of a benzothiazole-containing molecule revealed that the benzothiazole (B30560) and chromene ring systems are nearly coplanar, and the molecular packing is governed by π-stacking and weak hydrogen bonds. The ability to form predictable and robust intermolecular interactions makes these compounds interesting candidates for the construction of functional crystalline materials with tailored electronic and optical properties.

Future Research Directions and Perspectives in 4,6 Dibromobenzo C Isothiazole Chemistry

Development of Novel and Green Synthetic Routes

The synthesis of functionalized heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and the reduction of hazardous waste. mdpi.comnih.gov Future research on 4,6-Dibromobenzo[c]isothiazole will likely focus on moving away from traditional synthetic methods that may involve harsh conditions, toxic reagents, or metal catalysts. researchgate.net

Key areas for development include:

Catalyst Innovation : Exploring the use of recyclable, heterogeneous catalysts to improve yield and simplify purification processes. mdpi.com

Alternative Solvents : Investigating the use of environmentally benign solvents, such as water or bio-derived solvents, to replace conventional volatile organic compounds. rsc.org

Energy Efficiency : Developing synthetic protocols that proceed at ambient temperature and pressure, potentially utilizing microwave or ultrasonic irradiation to reduce energy consumption and reaction times. mdpi.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.

Table 1: Comparison of Synthetic Approaches for Benzo-fused Heterocycles

Feature Traditional Synthetic Methods Future Green Synthetic Routes
Catalysts Often use stoichiometric, non-recyclable metal catalysts (e.g., Cu(I), Pd(II)). researchgate.net Employ reusable, heterogeneous catalysts or metal-free conditions. mdpi.comrsc.org
Solvents Typically rely on halogenated or other hazardous organic solvents. mdpi.com Utilize water, ethanol, or other environmentally benign solvents. researchgate.netrsc.org
Reaction Conditions Frequently require elevated temperatures and harsh reagents. researchgate.netmdpi.com Operate at or near room temperature; may use alternative energy sources. mdpi.comresearchgate.net
Efficiency & Waste Can suffer from low yields, poor selectivity, and significant waste generation. researchgate.net Target high yields, short reaction times, and minimal waste through high atom economy. mdpi.com

Exploration of Underutilized Reactivity Pathways

The two bromine atoms on the this compound ring are prime handles for chemical modification, yet their full reactive potential has not been systematically explored. Future work should focus on leveraging these sites to build molecular complexity and synthesize a diverse library of derivatives.

Promising reactivity pathways for investigation include:

Cross-Coupling Reactions : While palladium-catalyzed reactions like Suzuki and Stille couplings are known for similar dibrominated heterocycles, nih.govmdpi.com there is significant scope to explore their application to this compound. This would allow for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the fine-tuning of electronic properties.

Direct C-H Arylation : As an alternative to traditional cross-coupling, direct C-H arylation offers a more atom-economical route to append aromatic groups, avoiding the pre-functionalization of coupling partners. mdpi.com Investigating the selective C-H functionalization of the benzo[c]isothiazole (B8754907) core while the bromine atoms are still present could open up novel synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the isothiazole (B42339) ring may activate the C-Br bonds toward nucleophilic attack. mdpi.com Exploring reactions with various nucleophiles (amines, alkoxides, thiolates) could provide straightforward access to a range of functionalized derivatives that are difficult to obtain otherwise.

Selective Functionalization : Developing conditions for the selective mono-functionalization of either the C4-Br or C6-Br bond would be a significant advance. This would enable the synthesis of unsymmetrical derivatives, which are highly valuable for creating materials with dipolar character or for orthogonal functionalization in subsequent steps. mdpi.com

Table 2: Potential Reactions at the C4 and C6 Positions

Reaction Type Reagents/Catalysts Potential Product Class
Suzuki Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base 4,6-Diarylbenzo[c]isothiazoles
Stille Coupling Organostannanes (e.g., R-SnBu₃), Pd catalyst 4,6-Disubstituted benzo[c]isothiazoles
Buchwald-Hartwig Amination Amines, Pd catalyst, phosphine (B1218219) ligand, base 4,6-Diaminobenzo[c]isothiazoles
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, base 4,6-Dialkynylbenzo[c]isothiazoles
Nucleophilic Aromatic Substitution Amines (e.g., morpholine), alkoxides, thiolates 4,6-Heteroatom-substituted derivatives

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties and predicting the behavior of new materials before their synthesis. mdpi.comasianpubs.org Applying these methods to this compound and its derivatives can accelerate the discovery of compounds with targeted functionalities.

Future computational studies should focus on:

Predicting Electronic Properties : Calculating frontier molecular orbital (HOMO-LUMO) energies to predict the electronic band gap, ionization potential, and electron affinity. mdpi.com This is crucial for designing materials for organic electronics.

Simulating Spectroscopic Data : Predicting absorption and emission spectra (UV-Vis, fluorescence) to identify candidates for optical applications. mdpi.com

Mapping Reactivity : Calculating molecular electrostatic potential (MESP) maps and Fukui indices to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic efforts. physchemres.org

Conformational and Thermodynamic Analysis : Modeling the geometries and thermodynamic stability of proposed derivatives to assess their viability. mdpi.com

Molecular Dynamics Simulations : Simulating the behavior of molecules in complex environments, such as in a polymer matrix or at an interface, to understand intermolecular interactions and predict bulk material properties. acs.org

Table 3: Predictive Power of Computational Methods

Computational Method Predicted Properties Relevance to Material Design
Density Functional Theory (DFT) HOMO/LUMO energies, band gap, charge distribution, vibrational spectra. mdpi.com Screening candidates for semiconductors, dyes, and sensors.
Time-Dependent DFT (TD-DFT) Electronic absorption and emission wavelengths, oscillator strengths. Designing molecules with specific colors and fluorescent properties.
Molecular Dynamics (MD) Conformational stability, intermolecular packing, diffusion coefficients. acs.org Predicting crystal structure, morphology of thin films, and charge transport.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with chemical or biological activity. asianpubs.org Guiding the design of molecules with enhanced specific functions.

Integration into Emerging Organic Electronic Device Architectures

The benzo[c]isothiazole core is structurally related to benzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole (BT), a widely used electron-accepting unit in materials for organic electronics. nih.govsigmaaldrich.com This similarity suggests that this compound could serve as a valuable monomer for synthesizing novel conducting polymers and small molecules for a variety of electronic devices.

Future research should target the integration of this moiety into:

Organic Photovoltaics (OPVs) : As an electron-acceptor component in donor-acceptor polymers or non-fullerene acceptors to improve light absorption and charge separation.

Organic Field-Effect Transistors (OFETs) : As a core component of p-type, n-type, or ambipolar semiconductors for printed and flexible electronics. lookchem.com

Organic Light-Emitting Diodes (OLEDs) : As a building block for host materials or emitters, particularly for creating materials with tunable emission colors and high quantum efficiencies. lookchem.com

Sensors and Photodetectors : Developing materials where the electronic or optical properties of the benzo[c]isothiazole unit change upon interaction with specific analytes or light wavelengths. lookchem.com

In-depth Structure-Property-Performance Relationship Elucidation

A fundamental goal in materials science is to understand the intricate relationships between a molecule's chemical structure, its intrinsic physical properties, and its ultimate performance in a device. For this compound, this requires a systematic approach to synthesis and characterization.

Future efforts should be directed towards:

Systematic Derivatization : Creating a library of compounds where the bromine atoms are replaced with a series of substituents that systematically vary in their electron-donating or -withdrawing strength, size, and conjugation length.

Comprehensive Characterization : Employing a suite of techniques, including NMR, mass spectrometry, X-ray crystallography, UV-Vis-NIR spectroscopy, cyclic voltammetry, and thermogravimetric analysis, to fully characterize each new derivative.

Correlative Analysis : Plotting key properties (e.g., absorption maximum, HOMO/LUMO levels, charge carrier mobility) against structural parameters (e.g., Hammett parameters of substituents) to establish clear and predictive structure-property relationships. nycu.edu.tw This knowledge is critical for the rational design of new materials with optimized performance. rsc.org

Investigation of Hybrid Organic-Inorganic Systems Incorporating Benzo[c]isothiazole Units

The interface between organic and inorganic chemistry offers fertile ground for creating novel hybrid materials with synergistic properties. mdpi.com The benzo[c]isothiazole unit, with its heteroatoms capable of coordinating to metals, is an excellent candidate for incorporation into such systems.

Future research could explore:

Metal-Organic Frameworks (MOFs) : Using functionalized benzo[c]isothiazole derivatives as the organic linkers in MOFs. This could lead to porous materials with unique electronic properties suitable for gas storage, catalysis, or sensing. acs.org

Surface Functionalization of Nanoparticles : Grafting benzo[c]isothiazole-based ligands onto the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides). This could be used to tune the electronic properties of the nanoparticles, improve their processability, and facilitate charge transfer between the organic and inorganic components.

Hybrid Perovskite Systems : Incorporating benzo[c]isothiazole-based molecules as additives or interface layers in perovskite solar cells to enhance their stability, efficiency, and charge extraction properties.

Q & A

Q. Q1. What are the optimized synthetic routes for 4,6-dibromobenzo[c]isothiazole, and how do reaction conditions influence yield?

A1. A high-yield synthesis involves using sulfur dichloride (S2_2Cl2_2) with 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et3_3N). Sequential addition of DABCO followed by Et3_3N significantly improves yields (up to 90%) by stabilizing intermediates and facilitating cyclization. Base selection is critical, as using N-ethyldiisopropylamine or Et3_3N alone reduces yields to <18% due to incomplete deprotonation and side reactions .

Q. Q2. How can researchers validate the purity and structural integrity of synthesized this compound?

A2. Techniques include:

  • Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for related triazole derivatives) with literature values .
  • Spectroscopy : Use 1^1H NMR to confirm substitution patterns and IR to identify functional groups (e.g., S–N stretching in isothiazole rings) .
  • Chromatography : HPLC or GC-MS to detect impurities from side reactions (e.g., homocoupling byproducts in cross-coupling reactions) .

Advanced Research Questions

Q. Q3. How does this compound function as a ligand in palladium-catalyzed cross-coupling reactions, and what factors affect its catalytic efficiency?

A3. The compound forms Pd(II) complexes with planar geometry, enhancing catalytic activity in Suzuki-Miyaura couplings. Key factors:

  • Temperature : Activity peaks at 20–35°C, with reduced efficiency at higher temperatures due to ligand dissociation .
  • Ligand-to-Metal Ratio : Monoligated complexes (LPdCl2_2) outperform bis-ligated (L2_2PdCl2_2) due to steric hindrance .
  • Support Matrices : Heterogeneous catalysts (e.g., silica-supported Pd complexes) retain >90% activity over 10 cycles .

Q. Q4. What computational methods are effective for predicting the crystal structure and electronic properties of this compound derivatives?

A4. Genetic algorithm-based tools (e.g., GAtor) combined with hybrid DFT (PBE0+MBD) accurately predict crystal packing and energetics. For example, GAtor successfully ranked experimental structures as global minima in 75% of cases for similar heterocycles, enabling rational design of photovoltaic or optoelectronic materials .

Q. Q5. How can researchers resolve contradictions in catalytic data for isothiazole-Pd complexes, such as unexpected byproduct formation?

A5. Common issues and solutions:

  • Homocoupling Byproducts : Trace arylboronic acid oxidation by aerial oxygen generates biphenyl derivatives (1–3% yield). Use inert atmospheres or antioxidants to suppress this .
  • Temperature-Dependent Selectivity : Monitor reaction progress via in situ IR or NMR to identify intermediate species and adjust temperature gradients .

Q. Q6. What strategies enhance the stability of isothiazole-metal complexes for biomedical applications?

A6. Stability correlates with ligand denticity and metal coordination geometry. For Co(II), Ni(II), and Cu(II) complexes:

  • σ-Bonding : Sulfur’s d-orbitals in isothiazole enable stronger σ-bonding compared to isoxazole analogues, improving thermodynamic stability .
  • Chelation : Pyridine-containing azomethine ligands (e.g., 181a/b) increase stability via additional coordination sites .

Q. Q7. How does this compound participate in 1,3-dipolar cycloaddition reactions, and what are its applications in heterocyclic synthesis?

A7. The compound reacts with azomethine ylides to form fused bicyclic systems. For example, cycloaddition at the C4/C6 positions generates pyrrolo-isothiazole derivatives, useful in agrochemical and pharmaceutical intermediates .

Methodological Guidelines

Q. Q8. What experimental protocols are recommended for studying the photophysical properties of this compound derivatives?

A8. Key steps:

  • Synthesis : Use Stille coupling with thiophene derivatives to extend π-conjugation (e.g., 4,7-di(thiophen-2-yl)benzo[c]isothiazole) .
  • Characterization : UV-vis spectroscopy (λmax_{\text{max}} ~450 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess photovoltaic potential .

Q. Q9. How can researchers mitigate challenges in scaling up this compound synthesis for industrial research?

A9. Critical considerations:

  • Solvent Selection : Replace DMSO with recyclable solvents (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst Recovery : Immobilize Pd complexes on mesoporous supports (e.g., AlMCM-41) to reduce metal leaching and costs .

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